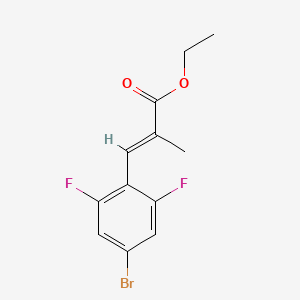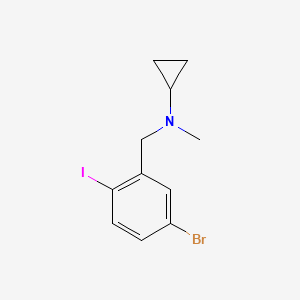
Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate: is an organic compound that features a complex aromatic structure with bromine and fluorine substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2,6-difluoroaniline.
Formation of Intermediate: The aniline derivative undergoes a diazotization reaction followed by a Sandmeyer reaction to introduce the ethyl ester group.
Final Product Formation: The intermediate is then subjected to a Heck reaction with ethyl acrylate under palladium catalysis to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, often with reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogenation catalysts.
Addition Reactions: The double bond in the acrylate moiety can participate in various addition reactions, such as Michael addition with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Conversion to carboxylic acids.
Reduction: Saturated esters.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as polymers with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate exerts its effects depends on its application:
In Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and fluorine atoms enhance binding affinity and selectivity.
In Materials Science: The compound’s electronic properties are influenced by the substituents, affecting conductivity and reactivity.
Comparación Con Compuestos Similares
Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate can be compared with other similar compounds:
Ethyl 3-(4-chloro-2,6-difluorophenyl)-2-methylacrylate: Similar structure but with chlorine instead of bromine, affecting reactivity and biological activity.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.
Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxybutanoate: A hydroxylated derivative with potential differences in biological activity and chemical reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactivity and functionality, making it a valuable tool in research and development.
Propiedades
IUPAC Name |
ethyl (E)-3-(4-bromo-2,6-difluorophenyl)-2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2O2/c1-3-17-12(16)7(2)4-9-10(14)5-8(13)6-11(9)15/h4-6H,3H2,1-2H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRTXRWRGAVICX-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1F)Br)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1F)Br)F)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester](/img/structure/B8123311.png)

![2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B8123320.png)


![[3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B8123334.png)


![8-Aminobicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B8123359.png)

